5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-bromo-2-fluorophenyl group
Scientific Research Applications
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
Target of Action
A similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .
Mode of Action
It can be hypothesized that, like other similar compounds, it may interact with its target enzyme, potentially inhibiting its activity and thus affecting the metabolic pathway it is involved in .
Biochemical Pathways
If it indeed targets aldose reductase, it could affect thepolyol pathway , which is implicated in diabetic complications when glucose levels are high.
Result of Action
If it acts as an inhibitor of aldose reductase, it could potentially prevent or reduce the complications associated with diabetes .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the thiadiazole ring.
(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: Contains a similar bromo-fluoro-phenyl group but has different functional groups and applications.
Uniqueness
5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other compounds with similar phenyl groups but different heterocyclic systems.
Properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYTTRMHZPUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589672 | |
Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299937-74-9 | |
Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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